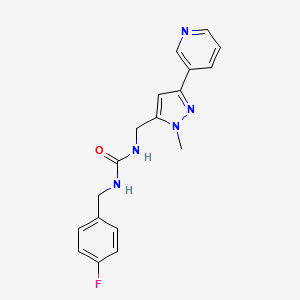

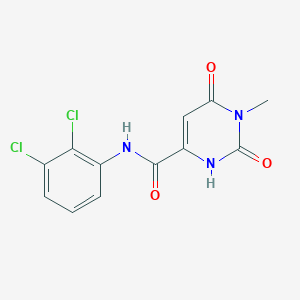

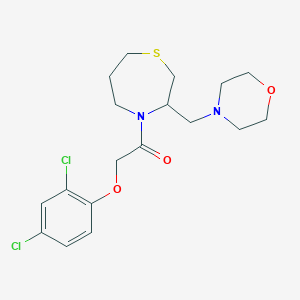

8-(isobutylamino)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(isobutylamino)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, commonly known as IBMX, is a potent inhibitor of cyclic nucleotide phosphodiesterases (PDEs). The compound has been widely studied for its biochemical and physiological effects, as well as its potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Structural Analysis

Purine derivatives, including the subject of interest, are synthesized through various chemical processes, contributing to the understanding of their structural and spectroscopic properties. For instance, studies have reported the synthesis and structural analysis of 6-benzylaminopurine derivatives, highlighting the significance of extensive spectroscopic analysis including 1D and 2D NMR data for determining their structures (Čajan & Trávníček, 2011). This foundational work aids in the exploration of new compounds with potential biological or therapeutic applications.

Biological Activity

Several purine derivatives exhibit biological activities, such as weak cytotoxicity towards human cancer cell lines, indicating their potential as therapeutic agents (Qi, Zhang, & Huang, 2008). Moreover, the synthesis and antirhinovirus activity of 8-substituted analogues of related compounds demonstrate their potential in antiviral research, with specific analogues showing significant activity against rhinovirus type 1B (Kelley, Linn, & Selway, 1991).

Potential Therapeutic Uses

The exploration of purine derivatives extends to their potential therapeutic uses, including their role as cytokinin receptor antagonists in plant biology, which could inform agricultural practices and plant growth regulation (Nisler et al., 2010). Additionally, the identification of potent dipeptidyl peptidase IV (DPP-IV) inhibitors among these derivatives showcases their relevance in the development of new treatments for diseases such as diabetes (Mo et al., 2015).

properties

IUPAC Name |

3-methyl-7-[(4-methylphenyl)methyl]-8-(2-methylpropylamino)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-11(2)9-19-17-20-15-14(16(24)21-18(25)22(15)4)23(17)10-13-7-5-12(3)6-8-13/h5-8,11H,9-10H2,1-4H3,(H,19,20)(H,21,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKPSBXSYHXQNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(N=C2NCC(C)C)N(C(=O)NC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(2-Methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2826095.png)

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-hydroxyacetamide](/img/structure/B2826096.png)

![Methyl[(pyridazin-3-yl)methyl]amine dihydrochloride](/img/structure/B2826098.png)

![5-Bromo-N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B2826099.png)

![N-(1-benzylpiperidin-4-yl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2826103.png)

![2,5-dichloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2826109.png)